

Physical and chemical properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

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Compound of Interest

Compound Name: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

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An In-depth Technical Guide to **1,2-Dioleoyl-3-linoleoyl-rac-glycerol**

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol, also known as OOL, is a mixed triacylglycerol (TAG) featuring two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position of the glycerol backbone.[1][2][3] As a naturally occurring lipid, it is found in various vegetable and seed oils, including olive, sesame, and pumpkin seed oils.[1][2][4][5] This document provides a comprehensive overview of its physical and chemical properties, analytical methodologies, and its role in biological systems, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a viscous liquid at room temperature.[6] Its structure, comprising both monounsaturated (oleic) and polyunsaturated (linoleic) fatty acids, dictates its physical state and chemical reactivity. The presence of double bonds makes it susceptible to oxidation.

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	(9Z,12Z)-octadecadienoic acid 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester	[1]
Synonyms	OOL, TG(18:1/18:1/18:2), 2,3-Dioleo-1-linolein	[1][7]
CAS Number	2190-20-7	[1][7][8]
Molecular Formula	C ₅₇ H ₁₀₂ O ₆	[1][8][9]
Molecular Weight	883.4 g/mol	[1][8][9]
Physical Form	Viscous liquid at room temperature	[6]
Melting Point	-2.5 to -2.0 °C	[4]
Solubility	DMF: 10 mg/ml, Ethanol: 10 mg/ml, PBS:Ethanol (1:1): 500 µg/ml	[1]
Purity	>95% to 97% (TLC)	[1][6][8]
Storage Temperature	-20°C	[8]

Experimental Protocols and Structural Analysis

The precise structural characterization of triacylglycerols like **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** is a complex task requiring a combination of chromatographic and spectroscopic techniques.[10]

Chromatographic Separation

Chromatography is essential for isolating and purifying TAGs from complex lipid mixtures found in natural sources.

- **High-Performance Liquid Chromatography (HPLC):** Reversed-phase HPLC (RP-HPLC) is a powerful method for separating TAG molecular species.^[11] Separation is based on both the chain length and the degree of unsaturation of the fatty acid constituents.^[11] Argentation chromatography, which separates molecules based on the number and configuration of double bonds, can be used in conjunction with RP-HPLC for improved resolution.^{[10][12]}
- **Gas Chromatography (GC):** High-temperature gas chromatography (HTGC) is used for the analysis of intact triacylglycerols and is important for characterizing and authenticating food products like vegetable oils.^[13]
- **Thin-Layer Chromatography (TLC):** TLC is a common method for the preparatory purification of the triglyceride fraction from a lipid extract.^[10] It is also used to assess the purity of synthesized or isolated compounds.^[8]

Spectroscopic Characterization

Spectroscopic methods are crucial for the unambiguous structural confirmation of the isolated compound.^[5]

- **Mass Spectrometry (MS):** When coupled with HPLC, mass spectrometry provides detailed information about the molecular weight and fatty acid composition of the triacylglycerol. The fragmentation pattern can help identify the fatty acids esterified to the glycerol backbone.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** High-resolution ^1H and ^{13}C NMR spectroscopy provides detailed structural data.^[5]
 - ^1H NMR: The proton NMR spectrum displays characteristic signals for the protons on the glycerol backbone and the fatty acyl chains. Olefinic protons from the double bonds of the oleoyl and linoleoyl chains appear in the range of 5.30-6.2 ppm, while glyceryl protons are observed between 3.70 and 5.10 ppm.^[14]
 - ^{13}C NMR: The carbon NMR spectrum is particularly useful for confirming the positions of the fatty acids. The chemical shifts of the carbonyl carbons are sensitive to their location (sn-1, sn-2, or sn-3) on the glycerol backbone, which helps in confirming the positional isomerism.^[5]

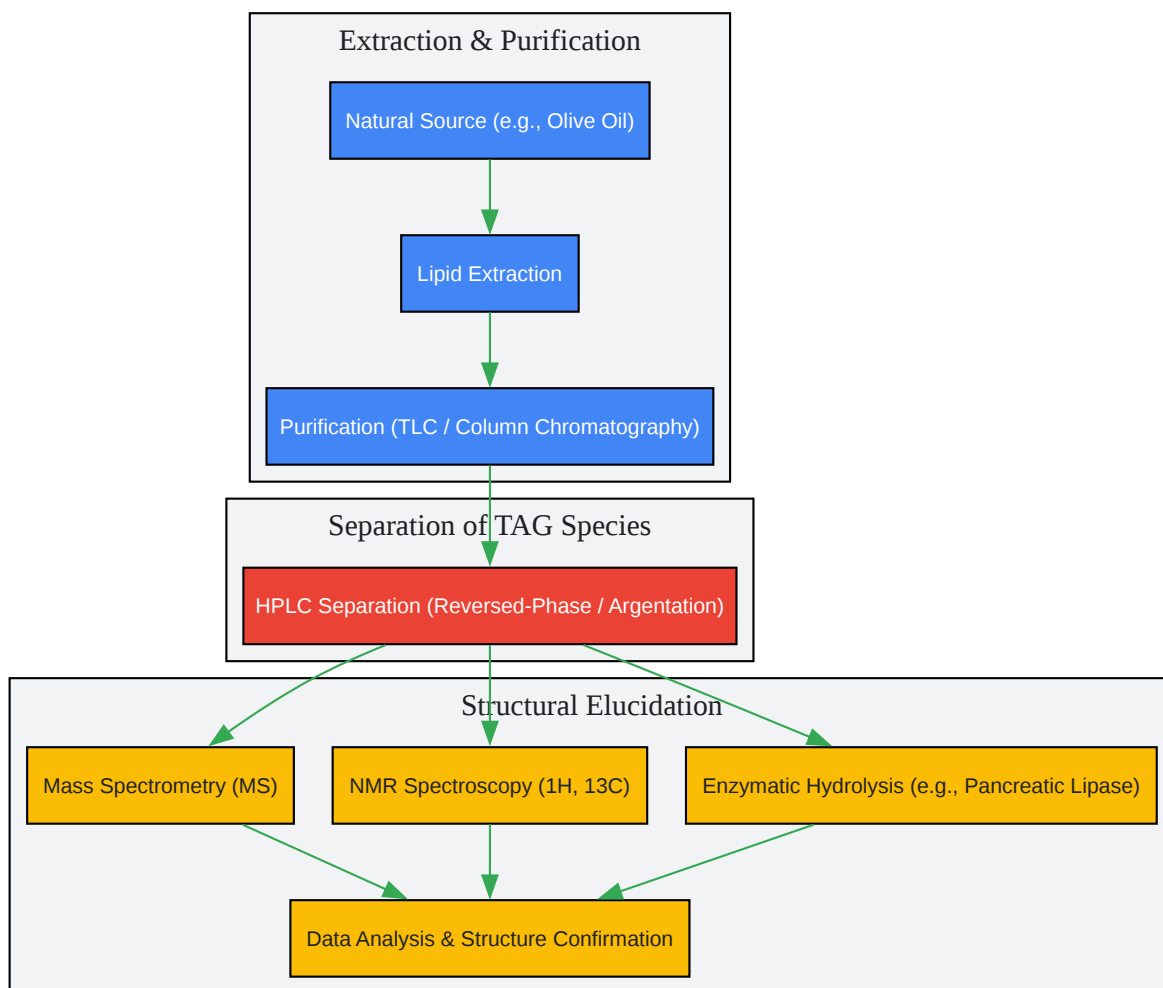
Enzymatic Analysis

To determine the specific positioning of fatty acids (sn-stereoscopic positions), enzymatic hydrolysis is employed. Pancreatic lipase, for example, selectively hydrolyzes fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol, which can then be isolated and analyzed to identify the fatty acid at that specific position.^{[5][12]}

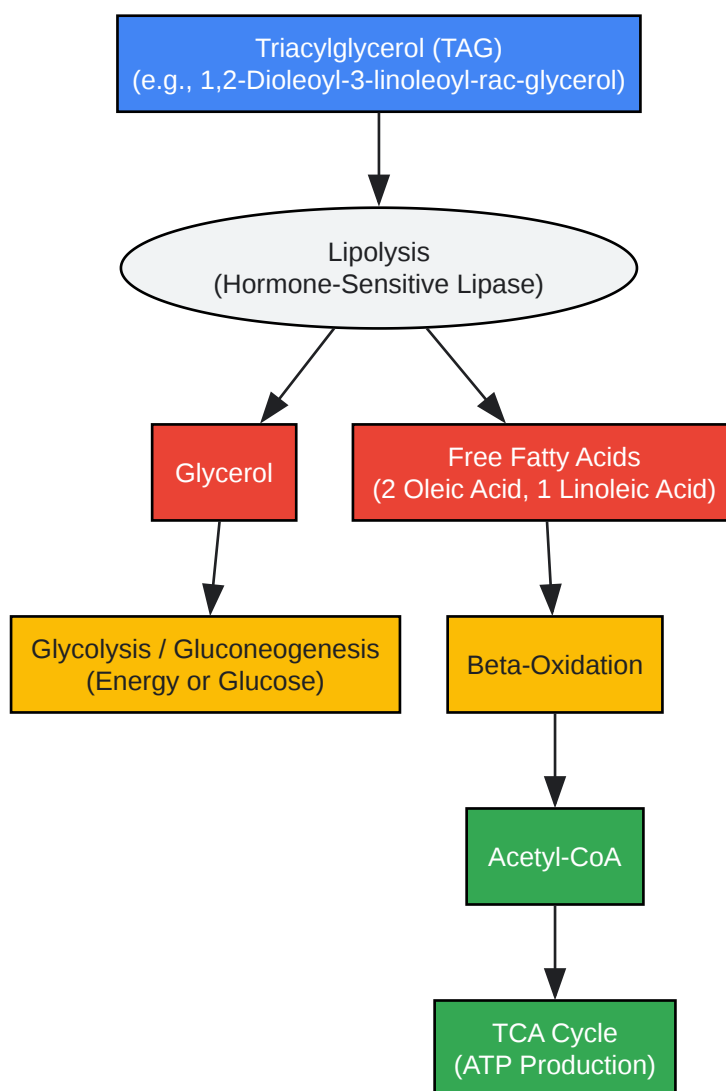
Visualized Workflows and Pathways

General Analytical Workflow for Triacylglycerol Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a specific triacylglycerol from a natural oil sample.



General Analytical Workflow for Triacylglycerol (TAG) Characterization



Generalized Metabolic Pathway of a Triacylglycerol

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